![molecular formula C15H15NO4S B7894745 (R)-3-(N-(1-phenylethyl)sulfamoyl)benzoic acid](/img/structure/B7894745.png)
(R)-3-(N-(1-phenylethyl)sulfamoyl)benzoic acid
Overview
Description
(R)-3-(N-(1-phenylethyl)sulfamoyl)benzoic acid is a useful research compound. Its molecular formula is C15H15NO4S and its molecular weight is 305.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Sulfamoylbenzoic acids, including derivatives where the benzene ring may be substituted by various groups, are used as uricosuric agents for treating gout and gouty arthritis (Sarbanes, 2002).
Complexes formed with benzoic acid derivatives, including amino- and N-phenyl-amino-benzoic acids, have been prepared and characterized, indicating their potential applications in the field of organometallic chemistry (Sandhu, Verma, Moore, & Parish, 1987).
Amino acid derivatives of benzenesulfonyl chloride have been investigated for the creation of new chemical compounds, which includes a complex product related to the specified chemical (Riabchenko et al., 2020).
The oxidative metabolism of a novel antidepressant, Lu AA21004, results in the formation of a compound structurally similar to "(R)-3-(N-(1-phenylethyl)sulfamoyl)benzoic acid," highlighting its relevance in pharmaceutical research (Hvenegaard et al., 2012).
Hypoglycemic benzoic acid derivatives, including compounds structurally related to the specified chemical, have been investigated for their potential applications in treating diabetes (Grell et al., 1998).
Derivatives of aminobenzoic acid, including sulfamoylbenzoic acids, have been synthesized and screened for their diuretic properties, demonstrating their potential applications in medicine (Nielsen et al., 1975).
Sulfamoylbenzamide derivatives, including compounds similar to the specified chemical, have been synthesized and shown significant anti-dengue virus activity, highlighting their potential in antiviral research (Joubert, Foxen, & Malan, 2018).
Benzamide-4-sulfonamides have been identified as effective inhibitors of several human carbonic anhydrase isoforms, indicating their potential in therapeutic applications (Abdoli, Bozdağ, Angeli, & Supuran, 2018).
properties
IUPAC Name |
3-[[(1R)-1-phenylethyl]sulfamoyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11(12-6-3-2-4-7-12)16-21(19,20)14-9-5-8-13(10-14)15(17)18/h2-11,16H,1H3,(H,17,18)/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUYAGSTPJYRSY-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(N-(1-phenylethyl)sulfamoyl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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